Ethyl 9-decenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl dec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3H,1,4-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOJTZORTHALGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334902 | |
| Record name | Ethyl 9-decenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67233-91-4 | |
| Record name | Ethyl 9-decenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67233-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 9-decenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067233914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 9-decenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Decenoic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 9-DECENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI02K838CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Catalytic Transformations of Ethyl 9 Decenoate
Advanced Olefin Metathesis Approaches
Olefin metathesis, a powerful synthetic tool for constructing carbon-carbon double bonds, is central to the production and transformation of ethyl 9-decenoate. thegoodscentscompany.com
Self-metathesis involves the reaction between two identical olefin molecules. For fatty acid esters, this process can lead to dimerization products that serve as important precursors for polymerization. For instance, the self-metathesis of methyl oleate (B1233923), a related fatty acid ester, yields 9-octadecene (B1240498) and dimethyl 9-octadecene-1,18-dioate. These products are valuable intermediates for the synthesis of macrocyclic compounds and various polymers. researchgate.netuni.lu Similarly, the self-metathesis of mthis compound can produce an 18-carbon diacid upon hydrolysis, which is useful in the synthesis of polyesters. uni.lu
Research has also explored the continuous flow self-metathesis of this compound, utilizing cyclometalated ruthenium complexes such as Ru-1, Ru-4, and Ru-5. Among these, Ru-4 demonstrated notable catalytic performance in a flow reactor, achieving 78% conversion with a high Z-selectivity of 97% after a 3-hour residence time. thegoodscentscompany.comnih.gov
Cross-metathesis, specifically ethenolysis (cross-metathesis with ethylene), is a highly effective method for cleaving internal carbon-carbon double bonds in unsaturated fatty acid esters. This reaction is a key pathway for synthesizing shorter-chain ω-unsaturated esters, such as this compound, and valuable terminal olefins like 1-decene (B1663960).
This compound and 1-decene are significant intermediates with diverse applications in the chemical industry, including their use in lubricants, plasticizers, fragrances (e.g., 9-decen-1-ol), pheromones (e.g., 9-oxo-trans-2-decenoic acid), and as precursors for various polymers, such as nylon-10. uni.lu The ethenolysis reaction can be driven to completion by applying an excess of ethylene (B1197577) pressure, which effectively suppresses undesirable self-metathesis reactions. The production of this compound and 1-decene from oleic acid esters through ethenolysis, catalyzed by organometallic ruthenium complexes, is a well-documented process. Furthermore, ethenolysis of linoleic acid esters can also yield mthis compound, alongside other products like 1-heptene (B165124) and 1,4-pentadiene.
The success of olefin metathesis reactions largely depends on the choice and design of catalytic systems. Ruthenium-based catalysts are widely favored due to their exceptional stability and tolerance towards various functional groups and oxygenates present in the reaction mixture.
Prominent examples of these catalysts include the first and second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts. researchgate.net In continuous flow self-metathesis of this compound, homogeneous ruthenium catalysts, specifically cyclometalated Ru complexes like Ru-1, Ru-4, and Ru-5, have been thoroughly evaluated. Ru-4, containing a 2,6-diisopropylphenyl (DIPP) group, has shown remarkable Z-selectivity (97%) and high conversion (78%). thegoodscentscompany.comnih.gov
While homogeneous catalysts generally exhibit higher effective turnover numbers, heterogeneous catalysts are often preferred for large-scale industrial applications due to easier separation and recycling. For instance, the Hoveyda-Grubbs complex supported on silica (B1680970) (HG/SiO2) has been successfully employed in the cross-metathesis of methyl oleate with ethylene to produce mthis compound and 1-decene. To enhance the efficiency and stability of heterogeneous catalysts, the addition of promoters, such as organotin compounds, can prevent deactivation caused by polar functional groups. Some ruthenium-based metathesis catalysts have demonstrated impressive turnover numbers exceeding 20,000 in ethenolysis reactions, highlighting their high activity.
Continuous flow reactor technologies represent a significant advancement in sustainable manufacturing, offering numerous advantages for the synthesis of fine chemicals, including those derived from this compound via metathesis.
The development of continuous flow Z-selective olefin metathesis processes has been a key area of research, emphasizing the importance of selecting appropriate stereoselective catalysts and designing efficient continuous reactor setups. thegoodscentscompany.com Technologies such as tube-in-tube reactors and continuously stirred tank reactors (CSTRs) are employed to facilitate the continuous removal of ethylene, a byproduct of many metathesis reactions. This continuous removal is crucial as it drives the reaction equilibrium towards product formation and helps prevent catalyst decomposition, which can be caused by the formation of unstable ruthenium methylidene species. thegoodscentscompany.com
Studies have specifically investigated the self-metathesis of this compound under continuous flow conditions using a 1 mL Teflon AF-2400 tube-in-tube reactor with various ruthenium catalysts. thegoodscentscompany.com A notable advantage of continuous flow metathesis is the possibility of conducting reactions outside a glovebox, unlike many batch processes that require an inert atmosphere for effective ethylene removal. nih.gov These continuous flow protocols are instrumental in achieving higher throughput, which is essential for large-scale industrial synthesis.
Design and Evaluation of Homogeneous and Heterogeneous Catalytic Systems (e.g., Ruthenium-based Catalysts)
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound aligns with green chemistry principles through the strategic utilization of renewable feedstocks and efficient catalytic processes.
A core principle of green chemistry is the use of renewable resources, and the synthesis of this compound significantly benefits from the availability of oleochemical feedstocks. These include various vegetable oils and animal fats, offering sustainable alternatives to traditional petrochemical sources.
Ethyl oleate (oleic acid ethyl ester), a prominent component of many natural oils, is frequently used as a starting material for ethenolysis to yield this compound. Similarly, linoleic acid, which can be isolated from vegetable oils like soybean oil, serves as another renewable feedstock for producing mthis compound through metathesis with ethylene. The integration of plant oils into metathesis reactions exemplifies a sustainable approach to generating value-added chemicals, contributing to a more environmentally benign chemical industry. The ethenolysis of methyl oleate, derived from high oleic sunflower and rapeseed oils, effectively produces mthis compound and 1-decene. Furthermore, innovative approaches like the integrated extraction and catalytic upgrading of microalgae lipids in supercritical CO2 have shown promise in yielding mthis compound and 1-decene via ethenolysis, showcasing the versatility of renewable sources.
Biosynthetic Pathways and Microbial Production of Ethyl 9 Decenoate
Elucidation of Microbial Metabolic Pathways for Ester Formation
The biosynthesis of ethyl 9-decenoate is a result of enzymatic esterification, a process central to the development of flavor in fermented products. mimedb.orgsemanticscholar.org This reaction involves the condensation of an alcohol, in this case, ethanol (B145695), with an acyl-coenzyme A (acyl-CoA) molecule, specifically dec-9-enoyl-CoA. The primary pathway for the formation of ethyl esters like this compound in yeast involves the reaction of ethanol with a fatty acid. mimedb.org
The key enzymes responsible for this synthesis in Saccharomyces cerevisiae are alcohol acyltransferases (AATs). frontiersin.org Two significant AATs involved in the formation of ethyl esters are encoded by the EEB1 and EHT1 genes. nih.gov While these enzymes are crucial, the availability of the precursor, 9-decenoic acid, appears to be a major limiting factor for the production of this compound. nih.gov This unsaturated fatty acid is a product of fatty acid metabolism within the yeast cell.
Fatty Acid Synthesis: The yeast cell synthesizes medium-chain fatty acids.
Activation: Dec-9-enoic acid is activated to its CoA derivative, dec-9-enoyl-CoA.
Esterification: The enzyme, primarily an alcohol acyltransferase, catalyzes the transfer of the dec-9-enoyl group from CoA to ethanol, forming this compound and releasing free Coenzyme A.
There are two main pathways for ester formation in microorganisms:
Esterification between alcohols and acids, which is mediated by carboxylesterases. semanticscholar.org
Condensation between acetyl-CoA and alcohols, catalyzed by alcohol O-acetyltransferase. semanticscholar.org
The synthesis of this compound primarily follows the first pathway, where ethanol reacts with the activated form of 9-decenoic acid.
Role of Specific Microorganisms in Fermentation Processes
Saccharomyces cerevisiae is the principal yeast species responsible for alcoholic fermentation and a key producer of this compound. nih.gov Different strains of S. cerevisiae exhibit varying capacities for producing this ester, highlighting the genetic diversity within the species. mdpi.com Studies have shown that single deletions of genes like ATF1 and ATF2, which are involved in acetate (B1210297) ester production, have a lesser impact on the synthesis of medium-chain fatty acid ethyl esters like this compound. frontiersin.org Conversely, the deletion of EHT1 can lead to a reduction in these types of esters. frontiersin.org
Non-Saccharomyces yeasts, such as Pichia kluyveri, also play a significant role in modulating the aromatic profile of fermented beverages and can contribute to the production of this compound. ives-openscience.euives-openscience.eu Co-fermentation of P. kluyveri with S. cerevisiae has been shown to significantly increase the concentration of several esters, including this compound. ives-openscience.euives-openscience.eu This synergistic effect is attributed to the unique metabolic capabilities of P. kluyveri, which can enhance the pool of precursor molecules available for esterification by S. cerevisiae. ives-openscience.euives-openscience.eu Research has demonstrated that increasing the proportion of P. kluyveri in a co-inoculation with S. cerevisiae leads to a corresponding increase in the concentration of this compound. ives-openscience.euives-openscience.eu
Impact of Yeast Species on this compound Production
| Yeast Species | Role in this compound Biosynthesis | Key Findings |
|---|---|---|
| Saccharomyces cerevisiae | Primary producer during alcoholic fermentation. nih.gov | Strain-dependent production levels. mdpi.com The availability of 9-decenoic acid is a major limiting factor. nih.gov |
| Pichia kluyveri | Contributes to increased production, especially in co-fermentation with S. cerevisiae. ives-openscience.euives-openscience.eu | Co-inoculation can significantly enhance the final concentration of this compound in wine. ives-openscience.euives-openscience.eu |
O. oeni possesses esterase enzymes that can both synthesize and hydrolyze esters. asm.org The net effect on the concentration of a specific ester depends on the particular strain of O. oeni, the composition of the wine, and the fermentation conditions. nih.gov Some studies have shown that MLF can lead to an increase in the concentration of certain ethyl esters, while others may decrease. nih.gov For instance, research on O. oeni has indicated that its metabolism can increase the levels of total esters, with a more pronounced effect on ethyl esters compared to acetate esters. nih.gov However, some studies have also reported a reduction in certain esters, such as this compound, by biofilm-detached cells of O. oeni. frontiersin.org This highlights the complex and sometimes contradictory role of these bacteria in shaping the final aroma of the wine. The esterase activity of O. oeni is also influenced by wine parameters like pH, temperature, and ethanol concentration. asm.org
Yeasts (e.g., Saccharomyces cerevisiae, Pichia kluyveri) in this compound Biosynthesis
Impact of Fermentation Parameters on this compound Production
The production of this compound is highly sensitive to various winemaking practices. mdpi.com Techniques such as maceration, fermentation temperature, and clarification can all modulate the final concentration of this ester. For example, a study on strawberry wine found that maceration at 50°C significantly increased the concentration of this compound compared to fermentation of the juice at normal temperatures. researchgate.net In Palomino Fino wines, certain vinification techniques led to significantly higher levels of this compound. mdpi.com
The choice of grape variety also plays a crucial role, as it determines the initial composition of the must, including the precursors for aroma compounds. Different grape varieties will have varying levels of fatty acids and other compounds that can be metabolized by yeast into esters like this compound. researchgate.net For instance, a study on the Babica grape variety showed that defoliation treatments at different growth stages could affect the concentration of this compound in the resulting wine, indicating a link between viticultural practices, grape composition, and final ester profile. mdpi.com Blending of different grape varieties or wines can also alter the concentration of this compound. nih.gov
Effect of Vinification Techniques on this compound Concentration
| Vinification Technique | Impact on this compound | Reference Study Finding |
|---|---|---|
| Maceration Temperature | Higher temperatures can increase concentration. | Maceration at 50°C increased this compound by 60.64% in strawberry wine. researchgate.net |
| Grape Variety Blending | Can increase concentration. | Co-fermentation of different grape varieties showed higher levels of this compound. nih.gov |
| Defoliation | Can influence concentration depending on timing. | Defoliation before flowering in the Babica grape variety increased this compound levels. mdpi.com |
The selection of specific yeast strains is a powerful tool for controlling the aromatic profile of fermented beverages. As previously mentioned, different strains of S. cerevisiae have different capacities for producing this compound. mdpi.com Winemakers can select strains known for their ability to produce desirable esters to enhance the fruity and floral characteristics of the final product.
Co-fermentation, the simultaneous or sequential inoculation of different yeast species, is an increasingly popular strategy to enhance wine complexity. The use of non-Saccharomyces yeasts like Pichia kluyveri in conjunction with S. cerevisiae has proven effective in boosting the levels of this compound. ives-openscience.euives-openscience.eu This is often due to the complementary metabolic activities of the different yeasts. For example, one species might produce a higher concentration of a precursor that the other species can then efficiently convert into the final ester. Studies have shown that co-fermentation can lead to a significant increase in a range of esters, including this compound, compared to single-strain fermentations. ives-openscience.eutandfonline.com The ratio of the different yeasts in the inoculum is also a critical factor influencing the final ester profile. ives-openscience.euives-openscience.eu
Substrate Composition and Nutrient Availability
The biosynthesis of this compound, a significant aroma compound, is intricately linked to the composition of the fermentation substrate and the availability of essential nutrients. These factors directly influence the metabolic activity of fermenting microorganisms, primarily yeasts like Saccharomyces cerevisiae, and consequently, the production of this and other volatile compounds. nih.govmimedb.org Key elements influencing its formation include the types and concentrations of carbon and nitrogen sources, as well as the presence of precursor molecules.
The primary pathway to this compound involves the esterification of 9-decenoic acid with ethanol. The availability of both precursors is therefore critical. Ethanol is a primary product of yeast fermentation of sugars, while 9-decenoic acid is derived from fatty acid metabolism. The composition of the must or fermentation medium dictates the availability of the initial building blocks for these pathways.
Research has demonstrated that the nitrogen content of the grape must is a crucial factor affecting this compound concentration in wine. Yeast assimilable nitrogen (YAN) is essential for yeast growth and metabolism. frontiersin.org Insufficient YAN can lead to sluggish or stuck fermentations and alter the production of aroma compounds. frontiersin.org One study identified this compound as being notably influenced by the nitrogen levels in the grape must. This suggests that nitrogen availability directly impacts the enzymatic activities within the yeast that are responsible for synthesizing fatty acids and their subsequent esterification. While low nitrogen can sometimes increase the production of certain higher alcohols, the effect on specific esters like this compound appears to be more directly tied to sufficient nitrogen for robust yeast activity. frontiersin.org
The carbon source, primarily sugars in grape must or other fermentation substrates, is fundamental for the production of ethanol, one of the direct precursors of this compound. The initial sugar concentration can influence the fermentation rate and the final ethanol content, thereby affecting the extent of esterification. nih.govmaxapress.com Furthermore, the metabolism of these sugars provides the acetyl-CoA necessary for fatty acid synthesis, the pathway that generates the 9-decenoic acid precursor. maxapress.com
Studies on different fermentation substrates, such as apple cider and coffee by-products, have also reported the production of this compound, highlighting that its formation is not exclusive to grape wine fermentation. nih.govresearchgate.net In these cases, the inherent composition of the raw material, including its sugar and nitrogen content, dictates the potential for this compound synthesis by the fermenting yeast. researchgate.net For instance, in the fermentation of coffee by-products, the addition of sucrose (B13894) was found to enhance the efficiency of alcoholic fermentation, which would in turn influence the availability of ethanol for ester formation. researchgate.net
The interaction between different yeast species in a mixed fermentation can also modulate the production of this compound. For example, in a co-culture of Saccharomyces cerevisiae and Pichia kudriavzevii, the production of this compound was observed to decrease compared to the S. cerevisiae pure culture, indicating a competitive or inhibitory interaction affecting its synthesis. mdpi.comcirad.fr
The following tables summarize findings from various studies on the influence of substrate and nutrient conditions on this compound production.
Table 1: Influence of Nitrogen on this compound Production in Wine Fermentation
| Study Focus | Yeast Strain(s) | Key Findings | Reference |
| Impact of Nitrogen Deficiency in Vineyards | Not specified | This compound was the only ester in the study whose concentration was influenced by the nitrogen content of the grape must. | |
| Non-Saccharomyces Yeast Nitrogen Preferences | S. cerevisiae, M. pulcherrima, S. bacillaris, P. membranifaciens | Sequential fermentation with different non-Saccharomyces yeasts and S. cerevisiae resulted in varying concentrations of this compound, highlighting the impact of nitrogen consumption by different yeasts. | frontiersin.org |
Table 2: this compound Production in Different Fermentation Substrates
| Substrate | Yeast Strain(s) | Resulting Concentration (µg/L) | Reference |
| Huaniu Apple Cider | Saccharomyces cerevisiae | 71.20 ± 5.28 | nih.gov |
| Palomino Fino Wine (Control) | Not specified | 82.77 ± 4.51 | mdpi.com |
| Palomino Fino Wine (Pellicular Maceration) | Not specified | 100.84 - 108.30 | mdpi.com |
| Nam Hom Coconut Cider | S. cerevisiae (K1-V1116 & EC-1118) | Present in both fermentations | maxapress.com |
| Wet Coffee By-products with Sucrose | S. cerevisiae | Not explicitly quantified, but ethyl esters were the majority of volatile compounds detected. | researchgate.net |
Table 3: Effect of Yeast Interactions on this compound Production
| Fermentation Type | Yeast Strain(s) | Observation | Reference |
| Co-culture in Synthetic Cocoa Pulp Medium | S. cerevisiae & Pichia kudriavzevii | A decrease in this compound was observed in the co-culture compared to the S. cerevisiae monoculture. | mdpi.comcirad.fr |
| Pure vs. Sequential Fermentation | S. cerevisiae, Lachancea thermotolerans | S. cerevisiae produced a significantly higher amount of total ethyl esters compared to L. thermotolerans. | nih.gov |
Advanced Analytical Characterization and Quantification of Ethyl 9 Decenoate in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl 9-decenoate. unime.it In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. rstjournal.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. nist.gov
For this compound, electron ionization (EI) at 70 eV is commonly used. mdpi.commdpi.com The mass spectrum is characterized by a specific fragmentation pattern that can be compared against spectral libraries like the NIST Mass Spectrometry Data Center for confirmation. nist.govnih.gov The molecular weight of this compound is 198.30 g/mol . nih.govnist.gov Key mass-to-charge ratio (m/z) ions useful for its identification and quantification include 55, 70, 88, and 101. nih.govchemistry.kz
Quantification is often performed using the selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions of the target analyte. chemistry.kz The retention index (RI) is another critical parameter for identification. The Kovats retention index for this compound varies depending on the type of GC column used, with typical values of 1386 on non-polar columns and around 1690 on polar columns. mdpi.comnih.gov In various studies, this compound has been identified in a range of matrices including wine, mdpi.comnih.govscispace.com beer, nih.govnih.govbrjac.com.br cider, mdpi.com whisky, nih.gov and fermented milk. cirad.fr
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column Type | HP-5MS (non-polar), Rtx-WAX (polar) | mdpi.commdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.commdpi.com |
| Key Quant/Qual Ions (m/z) | 55, 70, 88, 101 | nih.govchemistry.kz |
| Kovats RI (non-polar) | ~1386-1389 | nih.govnist.govgcms.cz |
| Kovats RI (polar) | ~1688-1712 | mdpi.comnih.govunicam.it |
To analyze trace levels of this compound in complex matrices like alcoholic beverages, a sample preparation step is essential to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique frequently coupled with GC-MS. nih.govmdpi.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a heated and often agitated sample vial. mdpi.comcore.ac.uk Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com
The choice of fiber coating is critical for extraction efficiency. For the analysis of esters like this compound in wine and beer, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly used due to their broad selectivity for various volatile compounds. mdpi.commdpi.comcore.ac.uk Other fibers like Polydimethylsiloxane (PDMS) have also been shown to be selective for esters. mdpi.com After extraction, the fiber is thermally desorbed in the hot GC inlet, releasing the analytes for chromatographic separation and detection. mdpi.comcore.ac.uk Studies have demonstrated the successful application of HS-SPME-GC-MS for profiling volatiles, including this compound, in wine, nih.govcore.ac.ukmdpi.com beer, nih.govbrjac.com.br cider, mdpi.com and sparkling wines. mdpi.commdpi.com
Table 2: Exemplary HS-SPME Conditions for this compound Extraction
| Parameter | Condition | Matrix | Reference |
|---|---|---|---|
| Fiber Type | DVB/CAR/PDMS | Cider | mdpi.com |
| Extraction Temperature | 40 °C - 55 °C | Beer, Sparkling Wine | mdpi.commdpi.com |
| Extraction Time | 30 min - 45 min | Beer, Sparkling Wine | mdpi.commdpi.com |
| Desorption Temperature | 250 °C - 260 °C | Wine, Cider | mdpi.comcore.ac.uk |
| Salting-out Agent | NaCl (e.g., 30% m/v) | Sparkling Wine | mdpi.comcore.ac.uk |
For the reliable quantification of this compound at trace levels, the analytical method must be properly developed and validated. This process ensures the method is accurate, precise, and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (often assessed via recovery studies).
Method development involves optimizing HS-SPME parameters (fiber type, extraction time, and temperature) and GC-MS conditions (temperature program, gas flow rate) to achieve the best separation and sensitivity for this compound. brjac.com.brmdpi.com For quantification, an external or internal standard method is used. mdpi.comnih.gov Internal standards, which are compounds with similar chemical properties to the analyte but not present in the sample, are added in a known concentration to both standards and samples to correct for variations in extraction and injection.
Validation studies for methods analyzing volatile esters in beverages have reported good linearity, with coefficients of determination (R²) typically greater than 0.99. mdpi.com Precision is evaluated by the relative standard deviation (RSD) of repeated measurements and is generally expected to be below 15-20% for trace analysis. mdpi.com The LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. While specific LOD/LOQ values for this compound are not always individually reported in broad profiling studies, the methods employed are designed to be sensitive enough to measure concentrations relevant to the sensory properties of the matrix. mdpi.comnih.gov
Headspace Solid-Phase Microextraction (HS-SPME) Coupling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While less common than GC-MS for routine quantification of trace volatiles in complex mixtures, NMR can be used for the unambiguous structural confirmation of isolated compounds and has potential for quantitative applications (qNMR). mdpi.com
For this compound, ¹H NMR and ¹³C NMR spectra would provide characteristic signals confirming its structure. The ¹H NMR spectrum would show signals for the terminal vinyl protons (CH₂=CH-), the ethyl group protons (-O-CH₂-CH₃), and the methylene (B1212753) protons of the aliphatic chain. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester group, the carbons of the double bond, the ethyl group carbons, and the carbons of the long aliphatic chain. Predicted NMR data is available in public databases, though experimental spectra for this compound specifically are less commonly published than for more prevalent esters. mimedb.orgymdb.ca
Quantitative NMR (qNMR) is an emerging primary ratio method of measurement that can determine the purity of a substance or its concentration in solution with high accuracy, by comparing the integral of an analyte's signal to that of a certified internal standard. mdpi.com While requiring higher concentrations than typical GC-MS analysis, qNMR could be applied to concentrated extracts or reference standards of this compound for purity assessment without the need for an identical analyte standard. mdpi.com
Comprehensive Chromatographic Methodologies (e.g., Two-Dimensional Gas Chromatography)
For extremely complex matrices like whisky or wine, where hundreds of volatile compounds are present, traditional one-dimensional GC-MS can suffer from co-elution, where two or more compounds are not fully separated and elute at the same time. unime.itresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity. gcms.czresearchgate.net
In GC×GC, the sample is subjected to two independent separation stages using two columns with different stationary phase selectivities (e.g., non-polar followed by polar). unime.itgcms.cz A modulator, typically cryogenic, is placed between the two columns to trap, focus, and re-inject small fractions of the effluent from the first dimension (¹D) column onto the second dimension (²D) column for a very fast, secondary separation. This results in a structured two-dimensional chromatogram (a contour plot) where chemically similar compounds tend to be grouped in the same region, simplifying identification. brjac.com.brgcms.cz
GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) is particularly powerful, as TOF analyzers can acquire full mass spectra at very high speeds, which is necessary to characterize the narrow peaks produced in the second dimension. gcms.czresearchgate.net This technique has been successfully used to resolve this compound from co-eluting compounds in wine and whisky, allowing for more accurate identification and quantification. gcms.czcore.ac.ukresearchgate.net For instance, in one study, this compound was co-eluted in the first dimension but was successfully separated from other compounds in the second dimension. core.ac.uk
Application of Advanced Chemometric and Statistical Tools for Data Interpretation
The analysis of complex matrices by techniques like GC-MS and GC×GC generates vast and complex datasets. Chemometric and statistical tools are essential for extracting meaningful information from this data, for example, to differentiate samples based on their origin or production method. core.ac.ukresearchgate.netfrontiersin.org
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique commonly used to visualize the relationships between samples and variables (in this case, volatile compounds). core.ac.ukufrgs.br PCA reduces the dimensionality of the data, plotting the samples on a scores plot where proximity indicates similarity in their volatile profiles. The corresponding loadings plot shows which compounds, such as this compound, are responsible for the observed sample groupings. ufrgs.br
Other statistical methods, like the Fisher ratio or Linear Discriminant Analysis (LDA), are used to identify the variables that are most significant for differentiating between predefined sample classes. core.ac.ukresearchgate.netufrgs.br In several studies on wine, this compound has been identified as one of the volatile compounds that can help differentiate wines based on grape variety or production techniques, demonstrating its importance as a chemical marker. mdpi.comresearchgate.netufrgs.br For example, one study identified this compound as one of 12 key compounds for differentiating wines from Chardonnay, Sauvignon Blanc, Pinot Noir, Merlot, and Cabernet Sauvignon grapes. mdpi.comresearchgate.net
Biological and Ecological Significance of Ethyl 9 Decenoate
Role in Natural Product Chemistry
Ethyl 9-decenoate is recognized as a metabolite, primarily in the context of yeast fermentation, and as a volatile constituent of several fruits and beverages. nih.govmimedb.org Its chemical nature as a fatty acid ethyl ester, formed from the esterification of 9-decenoic acid and ethanol (B145695), underpins its presence in these natural systems. ebi.ac.ukmimedb.org
This compound is a notable volatile compound identified in a variety of plant-derived products, contributing to their characteristic aroma profiles. It has been detected in fruits such as quince (Cydonia oblonga) and in fruit wines, including those made from strawberries and grapes. walshmedicalmedia.comresearchgate.netmdpi.commdpi.com In wine, it is known to impart a pleasant floral and fruity aroma. mdpi.commdpi.com
Studies have identified this compound in:
Quince (Cydonia oblonga) : This fruit's complex aroma is partially attributed to a wide array of volatile compounds, including various ethyl esters. tandfonline.comresearchgate.netoup.com
Passion Fruit (Passiflora edulis) : The pulp of passion fruit contains a rich profile of volatile esters that define its exotic aroma. scispace.comfrontiersin.orgscielo.br
Elderberry (Sambucus nigra L.) Juice : The aromatic profile of elderberry juice is associated with several volatile compounds, including this compound. researchgate.net
Wine : It is found in both red and white wines, where its concentration can influence the final bouquet. mdpi.comnih.gov It has been noted as a compound that can help distinguish between different types of wines, such as icewines and late-harvest wines. mdpi.com
Table 1: Documented Natural Occurrences of this compound
| Natural Source | Type of Product | Reference |
|---|---|---|
| Quince (Cydonia oblonga) | Fruit | researchgate.nettandfonline.comresearchgate.netoup.com |
| Passion Fruit (Passiflora edulis) | Fruit Pulp | scispace.comfrontiersin.orgscielo.br |
| Elderberry (Sambucus nigra L.) | Fruit Juice | researchgate.net |
| Grapes (Vitis vinifera) | Wine | mdpi.comnih.gov |
| Strawberry (Fragaria × ananassa) | Fruit Wine | mdpi.com |
The formation of this compound in natural systems is primarily a result of metabolic processes, particularly during fermentation. In yeasts, such as Saccharomyces cerevisiae, ethyl esters are synthesized through the reaction of ethanol with fatty acids. mimedb.org This process is a key part of the development of the flavor and aroma profiles in fermented beverages like wine. mimedb.org The concentration of these esters can change over time due to spontaneous hydrolysis. mimedb.org While the direct metabolism of this compound in more complex organisms is not extensively detailed in the available literature, its formation via esterification is a well-understood biochemical pathway.
Occurrence in Plant Extracts and Fruit Juices
Investigation of Pheromonal Activity and Chemical Communication
There is evidence to suggest that this compound and structurally similar compounds play roles in insect chemical communication. Pheromones are chemical signals that trigger responses in members of the same species, and they are classified as either releaser pheromones, which cause immediate behavioral changes, or primer pheromones, which induce long-term physiological and behavioral effects. pnas.orgesc-sec.canih.govresearchgate.net
A notable structural analog of this compound is ethyl oleate (B1233923), which has been extensively studied as a primer pheromone in honey bees (Apis mellifera). pnas.orgesc-sec.caresearchgate.net Ethyl oleate is produced by forager bees and acts as an inhibitory signal that delays the behavioral maturation of younger nurse bees into foragers. pnas.orgnih.govnih.govfrontiersin.org This regulation helps maintain the colony's social structure and division of labor. researchgate.netescholarship.org The pheromone is synthesized from oleic acid and ethanol, the latter of which is ingested by foragers from fermented nectar. esc-sec.canih.gov It is transmitted among colony members through food exchange (trophallaxis) and cuticular contact. pnas.orgresearchgate.net
Ethyl oleate is also a component of the queen retinue pheromone and brood pheromone, further highlighting the importance of fatty acid esters in honey bee chemical communication. researchgate.netnih.gov The study of ethyl oleate provides a strong precedent for investigating other fatty acid ethyl esters, like this compound, for similar roles in insect societies. Research has also identified other long-chain ethyl esters, such as ethyl dodecanoate (B1226587) and ethyl tetradecanoate, as components of the rectal pheromone glands in the female guava fruit fly, Bactrocera correcta. researchgate.net
Direct behavioral studies on this compound are less common than those on its analogs. However, research indicates its potential to influence insect behavior by interacting with olfactory receptors. For instance, studies on the fruit fly Drosophila suzukii have identified this compound in the headspace of yeasts that are attractive to the fly, suggesting it may play a role in host-finding. nih.govunibz.it Furthermore, the compound has been identified in analyses of volatiles from yeasts used in traps for various insects, implying it could be a component of attractant blends. acs.org The broader category of fatty acid ethyl esters is known to be involved in the chemical ecology of various insects, including acting as attractants for pests like the codling moth. google.com
Structural Analogs as Putative Pheromone Components (e.g., Ethyl Oleate)
Contribution to Volatile Organic Compound (VOC) Profiles in Ecosystems
As a volatile organic compound, this compound contributes to the complex chemical signatures present in various ecosystems. The release of VOCs by plants and fruits serves multiple ecological functions, including attracting pollinators, deterring herbivores, and mediating interactions with microorganisms. This compound, as part of the floral and fruity aroma profiles of plants like quince and passion fruit, likely plays a role in these interactions. researchgate.netresearchgate.netscispace.com Its production during fermentation by yeasts also contributes to the VOC profile of decaying fruit, which is a crucial ecological niche for many insects. nih.govacs.org The specific blend of VOCs, including esters like this compound, can vary based on factors such as fruit ripeness, cultivar, and even cultivation methods (organic vs. conventional). researchgate.netscielo.br
Applications of Ethyl 9 Decenoate in Flavor, Fragrance, and Materials Science Research
Contribution to Aromatic Profiles in Fermented Beverages
Ethyl 9-decenoate is a key volatile compound that contributes to the complex aroma profiles of numerous fermented beverages, including wine, beer, and cider. nih.govnih.gov It is primarily produced during yeast fermentation, and its concentration can be influenced by factors such as the yeast strain, fermentation conditions, and the initial composition of the raw materials.
Characterization of Sensory Descriptors (e.g., Fruity, Floral, Fatty)
The sensory perception of this compound is predominantly described as fruity and floral. mdpi.com In cider, it is associated with rosy and floral notes. mdpi.com Studies on various alcoholic beverages have consistently identified its contribution to these desirable aromatic characteristics. For instance, in certain ciders, this compound is a key volatile flavor compound that imparts a distinctive fruity and rosy aroma. nih.gov In some beers, it is linked to fruity and fatty sensory attributes. mdpi.com Research on red wines has also highlighted its positive correlation with floral aromas. researchgate.net
The following table summarizes the sensory descriptors associated with this compound in different fermented beverages:
Table 1: Sensory Descriptors of this compound in Fermented Beverages
| Beverage | Associated Sensory Descriptors |
|---|---|
| Cider | Rosy, Floral, Fruity nih.govmdpi.com |
| Beer | Fruity, Fatty, Baking Flavor nih.govmdpi.com |
| Wine | Floral, Fruity researchgate.netnih.gov |
Odor Activity Value (OAV) Studies
The table below presents findings from OAV studies on this compound in different beverages:
Table 2: Odor Activity Value (OAV) of this compound in Various Beverages
| Beverage | OAV Finding | Reference |
|---|---|---|
| Pét-Nat Ciders | OAV > 1, main contributor to aroma | cabidigitallibrary.org |
| Red Wines (Hexi Corridor) | OAV > 1, key aroma compound | mdpi.com |
| Lager Beer | Low OAV in some samples | mdpi.com |
Impact on Regional Style and Quality of Alcoholic Beverages
The presence and concentration of this compound can influence the regional style and perceived quality of alcoholic beverages. In the red wines from the Hexi Corridor region of China, this compound, along with other compounds, is considered a characteristic aroma substance that positively affects the floral aroma of Merlot, Cabernet Sauvignon, and Pinot Noir wines, thus helping to shape the regional wine style. researchgate.netmdpi.com
In Chinese baijiu, a traditional distilled spirit, the concentration of various ethyl esters, including long-chain fatty acid ethyl esters, can differ based on the production year and grade of the spirit. mdpi.com While not always explicitly singling out this compound, the collective impact of these esters is crucial to the final flavor profile. upm.edu.my Similarly, in the production of fruit wines, such as those from Prunus mume, the co-fermentation with different yeast strains can lead to the new formation of this compound, enhancing the fruity and floral aromas of the final product. scielo.br The blending of grapes in winemaking has also been shown to increase the content of esters like this compound, impacting the final aromatic profile. nih.gov
Utilization as a Chemical Intermediate in Polymer Science
Beyond its role in flavors and fragrances, this compound serves as a valuable bio-based monomer in polymer science. Its terminal double bond allows it to participate in various polymerization reactions, particularly olefin metathesis. cardiff.ac.ukresearchgate.net
Ethenolysis, a cross-metathesis reaction with ethylene (B1197577), of methyl oleate (B1233923) (a common component of vegetable oils) can produce mthis compound and 1-decene (B1663960). ifpenergiesnouvelles.fr These resulting monomers can then be used to create different types of polymers. rsc.org For instance, the self-metathesis of this compound can be performed to produce internal olefins, which are precursors for other chemical syntheses. cardiff.ac.uk Research has demonstrated the use of ruthenium-based catalysts in the continuous flow self-metathesis of this compound to achieve high selectivity for the desired products. cardiff.ac.uk
Furthermore, 9-decenoic acid, from which this compound is derived, can be used to synthesize terminal dienes. These dienes can then undergo acyclic diene metathesis (ADMET) polymerization to create polyesters. researchgate.net This approach offers a pathway to producing bio-based polymers from renewable resources. rsc.org The resulting polymers can have applications in various fields, including as adhesives and coatings. ontosight.ai
Development of Sustainable Lubricant and Plasticizer Formulations
The push for more sustainable and environmentally friendly industrial products has led to research into bio-based lubricants and plasticizers. Fatty acid esters, including derivatives of decenoic acid, are promising candidates in this area due to their renewable origins and potential for biodegradability. nih.govchaincraft.com
While direct research on this compound as a lubricant is not extensively documented in the provided context, the broader class of fatty acid esters is widely studied for this purpose. nih.govmdpi.com These esters can be synthesized from vegetable oils and offer good lubricity and viscosity indices. researchgate.net The properties of these bio-based lubricants can be tailored by altering the structure of the fatty acid and the alcohol used in their synthesis. nih.govacs.org For example, esters derived from pelargonic acid, which can be produced from the oxidative cleavage of fatty acids, are used in the formulation of green lubricating oils. nih.govacs.org The principles guiding the development of these bio-lubricants are applicable to esters like this compound, suggesting its potential role in this field. The development of bio-based plasticizers also follows a similar logic, utilizing the chemical structures of fatty acid esters to impart flexibility to polymers.
Future Research Directions and Interdisciplinary Perspectives
Precision Synthesis of Stereoisomers and Isotopic Labeling for Mechanistic Studies
The precise synthesis of ethyl 9-decenoate's stereoisomers is a significant area for future research. While the (Z)-isomer is known to be biologically active in some insect pheromone systems, the (E)-isomer is often inert. Developing stereoselective synthetic routes is crucial for producing pure isomers to investigate their specific biological functions. Methodological challenges in resolving these stereoisomers can be addressed through techniques like chiral chromatography and ozonolysis followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Isotopic labeling is another powerful tool for mechanistic studies. rsc.orgacs.org By incorporating stable isotopes such as ¹³C or deuterium (B1214612) (²H) into the this compound molecule, researchers can trace its metabolic fate in biological systems. oup.commdpi.com This approach allows for the detailed investigation of its involvement in pathways like fatty acid metabolism and its interactions with proteins and enzymes. rsc.orgoup.com For instance, stable isotope tracing can elucidate the incorporation of this compound into more complex lipids and determine its synthesis and degradation rates. mdpi.comckisotopes.com
Table 1: Isotopic Labeling Strategies for Fatty Acid Research
| Isotope | Application | Purpose | Reference |
|---|---|---|---|
| ¹³C | Tracing metabolic pathways | To follow the carbon skeleton of the fatty acid through various biochemical reactions. | acs.orgoup.com |
| ²H (Deuterium) | Investigating fatty acid desaturation and oxidation | To study reactions involving hydrogen transfer. Deuterium labels may be lost during desaturation. | oup.commdpi.com |
Integration of Omics Technologies for Comprehensive Metabolic Profiling
The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a holistic approach to understanding the role of this compound in biological systems. researchgate.net Metabolomics, particularly when combined with techniques like GC-MS, can quantify the presence and changes of this compound and other related metabolites during processes like fermentation. mdpi.compreprints.orgnih.gov
Studies have already utilized these approaches to link the presence of this compound to specific sensory attributes in fermented products like wine and cider. researchgate.netmdpi.com For example, research on sake yeast has shown that the addition of glycosylceramide can lead to a decrease in this compound concentrations, affecting the final flavor profile. nih.govresearchgate.net Multi-omics can reveal the complex interactions between different microorganisms and how they collectively influence the production of volatile compounds like this compound. researchgate.net
Exploration of Bio-Inspired Synthetic Routes
Developing bio-inspired and sustainable methods for synthesizing this compound is a promising research avenue. mpg.de This includes exploring enzymatic and microbial production routes which are often more environmentally friendly than traditional chemical synthesis. Lipases, such as Candida antarctica lipase (B570770) B, have been shown to be effective catalysts for the esterification of fatty acids to produce ethyl esters. researchgate.net
Furthermore, engineering microbial strains, such as Saccharomyces cerevisiae or Aspergillus niger, could lead to the efficient biosynthesis of this compound. vulcanchem.comfrontiersin.org These organisms can be optimized to convert fatty acids or other precursors into the desired ester. This biotechnological approach aligns with the growing demand for green chemistry and sustainable production methods in the chemical industry. mdpi.com
Advanced Modeling and Simulation for Reaction Optimization and Product Prediction
Computational modeling and simulation are becoming indispensable tools for optimizing chemical reactions and predicting product outcomes. researchcommons.org For the synthesis of this compound, models can be developed to understand the kinetics and thermodynamics of the esterification process. d-nb.infoacs.org These models can help in optimizing reaction conditions such as temperature, catalyst concentration, and reactant ratios to maximize yield and purity. researchcommons.org
Advanced thermodynamic models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can predict the influence of solvents and catalysts on reaction equilibria and kinetics. acs.orgresearchgate.net Recently, generative large language models (LLMs) have even been employed to translate molecular notations into detailed procedural texts for synthesis reactions, which could accelerate the development of novel and efficient synthetic strategies for esters like this compound. mdpi.com
Synergistic Research on Ecological Impact and Biotechnological Applications
Future research should also focus on the ecological impact and potential biotechnological applications of this compound. Fatty acid esters are generally considered to be biodegradable and have low toxicity, suggesting a favorable environmental profile compared to some other chemical compounds. ontosight.aifrontiersin.org However, comprehensive studies on the lifecycle and environmental fate of this compound are still needed.
The compound's role in microbial fermentation processes suggests significant biotechnological potential. ymdb.ca For instance, its contribution to the aroma profiles of fermented beverages like wine, cider, and baijiu is well-documented. mdpi.com Further research could explore its use as a flavor and aroma enhancer in the food and beverage industry. Additionally, some fatty acid esters have shown potential as bio-additives for improving the lubricating properties of fuels, an area that could be explored for this compound. ugm.ac.id
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (E)-isomer |
| (Z)-isomer |
| p-toluenesulfonic acid |
| 2-phenylethyl acetate (B1210297) |
| 9-decenoic acid |
| Acetic acid |
| Acetonitrile |
| Acetyl-CoA |
| Aspergillus niger |
| Baijiu |
| Candida antarctica lipase B |
| Chloroform |
| Deuterium |
| Diethyl succinate |
| Dimethylformamide |
| Ethanol (B145695) |
| Ethyl acetate |
| Ethyl caprylate |
| Ethyl cinnamate |
| Ethyl decanoate |
| Ethyl dodecanoate (B1226587) |
| Ethyl hexanoate |
| Ethyl octanoate |
| Ethyl oleate (B1233923) |
| Ethyl pentanoate |
| Ethylene (B1197577) glycol |
| Glucose |
| Glycerol |
| Glycosylceramide |
| Hexanoic acid |
| Isoamylalcohol |
| Lactose |
| Levulinic acid |
| Lithium aluminum hydride |
| m-chloroperbenzoic acid |
| Methanol |
| Methyl ricinoleate |
| Myristic acid |
| NADPH |
| Octanoic acid |
| Oleic acid |
| Palmitic acid |
| Phenylethyl alcohol |
| Propionic acid |
| Pyridinium chlorochromate |
| Saccharomyces cerevisiae |
| Squalene |
| Stearic acid |
| Sulfuric acid |
| Tetrahydrofuran |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
